molecular formula C13H19NO4 B2355783 Tert-butyl 5-amino-2,3-dimethoxybenzoate CAS No. 2248272-92-4

Tert-butyl 5-amino-2,3-dimethoxybenzoate

Cat. No. B2355783
CAS RN: 2248272-92-4
M. Wt: 253.298
InChI Key: IQSOSCZQSLJYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-2,3-dimethoxybenzoate is a chemical compound that belongs to the class of benzoates. It is used in scientific research for various purposes. This compound has been synthesized using different methods and has shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2,3-dimethoxybenzoate is not well understood. However, it is believed to act as a weak base and form hydrogen bonds with other molecules. It has also been shown to interact with various enzymes and receptors.
Biochemical and physiological effects:
Tert-butyl 5-amino-2,3-dimethoxybenzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

Tert-butyl 5-amino-2,3-dimethoxybenzoate has several advantages for lab experiments. It is easy to synthesize and has good purity. It is also stable under normal laboratory conditions. However, it has some limitations, such as its low solubility in water and its limited availability.

Future Directions

There are several future directions for the research on tert-butyl 5-amino-2,3-dimethoxybenzoate. One potential direction is the development of new catalysts using this compound as a ligand. Another potential direction is the study of its interactions with various enzymes and receptors. Additionally, it could be used as a building block in the synthesis of new compounds with potential therapeutic applications.
Conclusion:
Tert-butyl 5-amino-2,3-dimethoxybenzoate is a chemical compound with various scientific research applications. It has been synthesized using different methods and has shown promising results in various fields of research. Its mechanism of action is not well understood, but it has been shown to have various biochemical and physiological effects. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, including the development of new catalysts and the study of its interactions with various enzymes and receptors.

Synthesis Methods

Tert-butyl 5-amino-2,3-dimethoxybenzoate can be synthesized using various methods. One of the most common methods is the reaction of 5-nitro-2,3-dimethoxybenzoic acid with tert-butylamine in the presence of a reducing agent. This method yields a high purity product with good yield.

Scientific Research Applications

Tert-butyl 5-amino-2,3-dimethoxybenzoate has been used in various scientific research studies. It has been used as a building block in the synthesis of various compounds. It has also been used as a ligand in the development of new catalysts. This compound has also shown promising results in drug discovery research.

properties

IUPAC Name

tert-butyl 5-amino-2,3-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)9-6-8(14)7-10(16-4)11(9)17-5/h6-7H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSOSCZQSLJYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC(=C1)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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